10-Ethylphenothiazine

Overview

Description

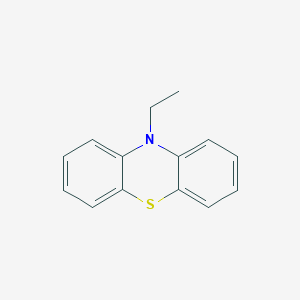

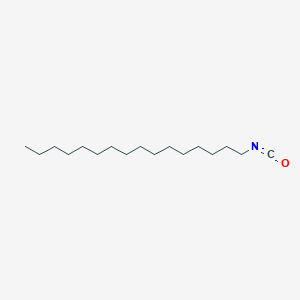

10-Ethylphenothiazine is an organic compound with the molecular formula C14H13NS . It is used in the synthesis of substances and laboratory chemicals .

Synthesis Analysis

10-Ethylphenothiazine undergoes lithiation at C-4 using an excess of sec-butyllithium–N, N′, N′-tetramethylethane-1,2-diamine in diethyl ether. The lithiated intermediate then reacts with a variety of carbon, halogen, sulfur, and silicon electrophiles to afford several new 4-substituted 10-ethylphenothiazines . Another study developed a ring-fusion approach to extend the conjugation length of phenothiazines and synthesized a series of novel extended phenothiazines .Molecular Structure Analysis

The 10-Ethylphenothiazine molecule contains a total of 31 bonds. There are 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), and 1 sulfide .Chemical Reactions Analysis

Extended phenothiazines, including 10-Ethylphenothiazine, exhibit intriguing π-conjugation length-dependent photophysical and redox properties. They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis

10-Ethylphenothiazine has a molar mass of 227.32 g/mol. It has a predicted density of 1.170±0.06 g/cm3, a melting point of 102.5-103.0 °C, and a predicted boiling point of 355.2±12.0 °C .Scientific Research Applications

Fluorescent Probes

10-Ethylphenothiazine has been used in the synthesis of novel fluorescent probes . These probes, specifically 2-(1,3-dithiolanes)-10-ethyl phenothiazine (PHE–Ed) and 2-(1,3-dithianes)-10-ethyl phenothiazine (PHE–Pd), have been successfully synthesized and their structures confirmed by NMR and high-resolution mass spectra . They can be used for the selective detection of Hg2+, which is accompanied by an obvious color change from colorless to light yellow .

Environmental Analysis Systems

The synthesized probes based on 10-Ethylphenothiazine have shown high sensitivity and great potential to detect Hg2+ in environmental analysis systems . The detection of Hg2+ is accomplished through the Hg2±promoted deprotection of thioacetal .

Optoelectronic Applications

Phenothiazine and its derivatives, including 10-Ethylphenothiazine, have unique optical and electronic properties that make them a versatile platform for developing materials with a wide range of applications . These applications include mechanochromism, aggregation-induced emission, phosphorescence, and sensor probes .

Development of New Materials

The electron-rich sulfur and nitrogen atoms in phenothiazine make it a stronger electron donor, and its non-planar butterfly-shaped bent structure sufficiently suppresses the molecules to form aggregates . This has led to the development of new phenothiazine-functionalized materials for various optoelectronic applications .

Safety and Hazards

Mechanism of Action

Target of Action

10-Ethylphenothiazine, also known as 10-Ethyl-10H-phenothiazine, is a derivative of phenothiazine . Phenothiazines are known to have a fundamental neuroleptic action connected with the blockade of dopaminergic receptors . .

Mode of Action

Phenothiazine derivatives are known to exert diverse biological activities, including calmodulin- and protein kinase c inhibitory-actions, anti-proliferative effect, inhibition of p-glycoprotein transport function, and reversion of multidrug resistance .

Biochemical Pathways

Phenothiazines are known to affect various intracellular biochemical pathways, particularly those involving calmodulin-dependent enzymes . These enzymes participate in the phosphorylation of P-glycoprotein, a crucial component of multidrug resistance . .

Result of Action

Phenothiazine derivatives are known to have anti-proliferative effects and can inhibit the transport function of p-glycoprotein, potentially reversing multidrug resistance .

Action Environment

10-Ethylphenothiazine is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as diethyl ether and ethanol . It is used as a photosensitizer, dye, and optical brightness enhancer . The compound should be stored in a cool, dry place away from fire sources and oxidizers . During use, skin contact and inhalation of gas should be avoided, and appropriate protective equipment should be worn .

properties

IUPAC Name |

10-ethylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBMUCMEBSKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276964 | |

| Record name | 10-Ethylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1637-16-7 | |

| Record name | 10-Ethylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Ethylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)